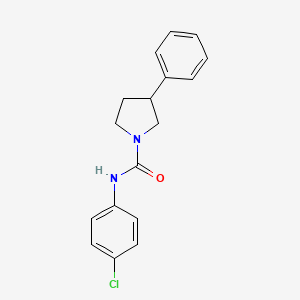

N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-15-6-8-16(9-7-15)19-17(21)20-11-10-14(12-20)13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBKDVBHIMTHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 4-chloroaniline with 3-phenylpyrrolidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activities

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide possesses antimicrobial effects against various bacterial strains. For instance, it demonstrated significant inhibition of Staphylococcus aureus at concentrations as low as 50 µg/mL .

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies on human cancer cell lines revealed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Medicinal Applications

The therapeutic potential of N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide is being explored in several areas:

- Pain Management : As a derivative of pyrrolidine compounds, it is being evaluated for analgesic properties. Animal models have shown promising results in reducing pain responses .

- Neurological Disorders : Research is ongoing to assess its efficacy in treating conditions like anxiety and depression. The compound's ability to interact with neurotransmitter systems may contribute to its therapeutic effects .

Case Studies

Several case studies highlight the applications of N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against common pathogens. The results indicated a significant reduction in bacterial growth, with an IC50 value of 36.98 µM for monophenolase activity, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Properties

In vitro experiments conducted on B16F10 mouse melanoma cells demonstrated that N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide inhibited melanin production at concentrations as low as 6.25 µM. This finding points to its potential role as a therapeutic agent in skin cancer treatment .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-phenylpyrrolidine-1-carboxamide

- N-(4-chlorophenyl)-3-methylpyrrolidine-1-carboxamide

- N-(4-bromophenyl)-3-phenylpyrrolidine-1-carboxamide

Uniqueness

N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of both the 4-chlorophenyl and phenyl groups contributes to its stability and reactivity, making it a valuable compound for various research applications.

Biological Activity

N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic compound belonging to the pyrrolidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide is CHClNO, with a molecular weight of approximately 315.77 g/mol. The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a phenyl group, which contributes to its unique chemical properties and biological activities.

N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide exhibits biological activity through several mechanisms:

- Enzyme Inhibition : Compounds similar to this pyrrolidine derivative have shown inhibitory effects on various enzymes, notably BACE-1, which is implicated in Alzheimer's disease. The interactions occur at specific enzyme sites, demonstrating sub-micromolar activity in biological assays.

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines such as MCF-7 and HepG2. The mechanism involves inducing apoptotic cell death through the modulation of the Bax/Bcl-2 ratio and activation of caspases .

Structure-Activity Relationships (SAR)

The biological activity of N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide can be influenced by modifications to its structure. Notable findings include:

- Substituent Effects : Substituting different groups on the phenyl ring can significantly impact the compound's efficacy. For instance, replacing the 4-chloro group with other substituents has been shown to either enhance or diminish biological activity, depending on their size and electronic properties .

- Molecular Docking Studies : Computational studies have suggested that specific moieties within the compound can form crucial interactions with target enzymes, influencing their inhibitory efficacy. For example, aryl groups can enhance binding affinity by interacting with hydrophobic pockets within enzyme active sites.

Anticancer Activity

A study evaluating various pyrrolidine derivatives revealed that N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide showed significant cytotoxic effects against MCF-7 breast cancer cells. The IC values were determined to be around 10.10 µg/mL, indicating potent activity compared to other derivatives .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar pyrrolidine compounds against neurodegenerative diseases. The findings suggested that these compounds could inhibit neuroinflammation and promote neuronal survival under oxidative stress conditions, making them potential candidates for further development in treating Alzheimer's disease .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-[3-(4-Hydroxy-4-phenylpiperidin-1-yl)propyl]-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide | Contains a piperidine ring | Distinct pharmacological properties |

| (2R,4R)-N-(4-chlorophenyl)-2-[4-(3-fluorophenyl)piperazine]-1-carboxamide | Incorporates a piperazine moiety | Potential use in psychiatric disorders |

| (2R,4R)-N-(4-chlorophenyl)-4-hydroxy-N-[4-(3-morpholinopropanoyl)]pyrrolidine | Features hydroxy and morpholine groups | Improved solubility and bioavailability |

This table highlights the diversity within pyrrolidine derivatives while emphasizing the unique structural aspects of N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide that may contribute to its specific biological activities.

Q & A

Q. What are the optimized synthetic routes for N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Cyclization : Formation of the pyrrolidine ring via cyclization of 1,4-diketones or amino alcohols under acidic or basic conditions.

- Substitution : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution (e.g., using 4-chlorophenyl halides) or electrophilic aromatic substitution.

- Carboxamide Formation : Coupling the pyrrolidine intermediate with a phenylcarboxamide group using reagents like carbodiimides (e.g., EDC/HOBt).

Q. Key Optimization Parameters :

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for carboxamide formation .

- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring conformation. For example, the deshielding of pyrrolidine protons indicates electronic effects from the chlorophenyl group .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. SHELX software (e.g., SHELXL) is widely used for refining crystal structures .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to confirm purity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition or receptor-binding potential?

- Radioligand Binding Assays : Measure affinity for target receptors (e.g., GPCRs) by competing with labeled ligands (e.g., [³H]-antagonists) in membrane preparations .

- Enzyme Inhibition Studies : Use fluorometric or colorimetric substrates to assess inhibition kinetics (e.g., IC₅₀ determination for kinases or proteases).

- Cell-Based Assays : Evaluate functional responses (e.g., cAMP modulation) in transfected HEK293 cells expressing target receptors .

Data Analysis Tip : Compare dose-response curves with positive controls (e.g., known inhibitors) to contextualize potency .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance the pharmacological profile of this compound?

- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate receptor affinity. Evidence shows trifluoromethyl groups enhance metabolic stability .

- Ring Modifications : Test pyrrolidine analogs (e.g., piperidine or azepane) to assess steric effects on target engagement. Azepane derivatives exhibit prolonged half-life in pharmacokinetic studies .

- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to improve solubility without sacrificing binding .

Case Study : A methoxyphenyl analog demonstrated 3-fold higher potency in serotonin receptor assays compared to the parent compound .

Q. How can computational modeling guide the rational design of N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide derivatives?

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., dopamine D₂ receptor). Focus on key interactions (e.g., hydrogen bonds with Asp114) .

- QSAR Models : Develop quantitative models correlating substituent properties (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .

- MD Simulations : Assess conformational stability of derivatives in lipid bilayers to predict membrane permeability .

Validation : Cross-validate computational predictions with experimental IC₅₀ values to refine models .

Q. What are the challenges in resolving crystallographic data for this compound, and how can they be addressed?

- Crystal Quality : Poor diffraction may arise from flexible pyrrolidine rings. Optimize crystallization using vapor diffusion with mixed solvents (e.g., DCM/hexane) .

- Disorder Handling : Apply SHELXL restraints for disordered chlorophenyl groups to improve refinement statistics .

- Twinned Data : Use the TwinRotMat tool in PLATON to detect and model twinning in low-symmetry space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.